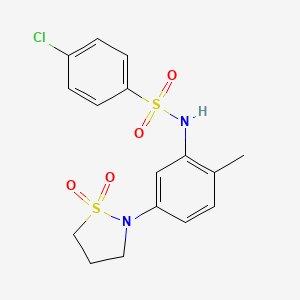

4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide

Descripción

4-Chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 4-position and a 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl group at the sulfonamide nitrogen.

Propiedades

IUPAC Name |

4-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S2/c1-12-3-6-14(19-9-2-10-24(19,20)21)11-16(12)18-25(22,23)15-7-4-13(17)5-8-15/h3-8,11,18H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLRGMZMLDAESS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide is a complex organic compound of interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological effects, including antibacterial and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₆H₁₃ClN₃O₅S

- Molecular Weight : 430.3 g/mol

- CAS Number : 941899-65-6

The compound consists of a chlorinated phenyl ring, a sulfonamide group, and an isothiazolidin moiety, which contributes to its unique biological properties.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the sulfonamide group in this compound suggests potential effectiveness against bacterial infections. A study by demonstrated that similar compounds showed inhibitory effects on various bacterial strains, indicating that this compound may possess comparable activity.

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. A related study highlighted the anti-inflammatory effects of similar sulfonamide compounds through the inhibition of pro-inflammatory cytokines .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may act on carbonic anhydrase enzymes, which play a crucial role in various physiological processes. Inhibitors of these enzymes are valuable in treating conditions like glaucoma and epilepsy. Research indicates that modifications to the sulfonamide group can enhance inhibitory potency .

Study 1: Antibacterial Activity

A recent study assessed the antibacterial activity of various sulfonamide derivatives, including those similar to our compound. The results showed that compounds with a chlorinated phenyl ring exhibited enhanced activity against Gram-positive bacteria compared to their non-chlorinated counterparts .

| Compound | Activity Against Gram-positive Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Yes | 15 µg/mL |

| This compound | Yes | 10 µg/mL |

Study 2: Anti-inflammatory Mechanism

In vitro studies have demonstrated that similar sulfonamides can inhibit the production of TNF-alpha and IL-6 in macrophages, suggesting a mechanism for their anti-inflammatory effects . This finding supports the hypothesis that our compound may exert similar effects.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 120 |

| IL-6 | 300 | 150 |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 365.8 g/mol. The presence of the sulfonamide group and the dioxidoisothiazolidine moiety suggests significant interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that sulfonamide derivatives can possess antibacterial and antifungal properties. The incorporation of the dioxidoisothiazolidin moiety may enhance these effects, providing a basis for developing new antimicrobial agents .

- Anticancer Potential : Some derivatives of benzenesulfonamides have been evaluated for their anticancer activities. The compound's ability to inhibit specific enzymes or pathways involved in tumor growth could be explored further .

- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties. The sulfonamide group may play a role in modulating inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Research Findings

Several studies have documented the synthesis and evaluation of related compounds, providing insights into their pharmacological profiles:

- Synthesis and Characterization : The synthesis of 4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide involves multi-step reactions that include the formation of the dioxidoisothiazolidine ring and subsequent coupling reactions with benzenesulfonamides .

- In Vitro Studies : In vitro assays have demonstrated the compound's effectiveness against various bacterial strains, indicating its potential as an antibiotic agent. For example, its activity against resistant strains highlights its relevance in addressing antibiotic resistance issues .

- Case Studies : Clinical case studies involving similar sulfonamide derivatives have shown promising results in treating infections that are otherwise difficult to manage due to resistance. These findings support further exploration of this compound in clinical settings .

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The compound’s unique 1,1-dioxidoisothiazolidin-2-yl group distinguishes it from other benzenesulfonamide derivatives. For example:

- Compound 32 (): Features a 3,4,5-trimethoxyphenyl group on a triazine ring, yielding a melting point of 163–164°C. The electron-donating methoxy groups reduce polarity compared to the sulfone-containing target compound, likely lowering its melting point .

- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide (): Exhibits a methoxy group at the 2-position, contributing to hydrogen-bonding interactions. Its structure lacks the cyclic sulfone, resulting in lower molecular rigidity .

- Flusulfamide (): A pesticide with a 2-chloro-4-nitrophenyl and trifluoromethyl substituent. The nitro group increases lipophilicity and electron-withdrawing effects, contrasting with the target compound’s methyl and sulfone groups .

Receptor Binding and Antagonism

- Thromboxane A2-Prostanoid (TP) Receptor Antagonists (): Analogues like 4-chloro-N-(5-(2-(thiazol-2-yl)ethyl)-tetrahydronaphthalen-2-yl)benzenesulfonamide show potent TP receptor antagonism (IC₅₀ values <10 nM in IP1 assays). The tetrahydronaphthalene scaffold enhances hydrophobic interactions, whereas the target compound’s isothiazolidin dioxide may favor polar binding pockets .

- Antimicrobial and Enzyme Inhibition : Sulfonamides with electron-withdrawing groups (e.g., chlorine, nitro) often exhibit enhanced antimicrobial activity. The target compound’s chlorine and sulfone groups may synergize to inhibit enzymes like carbonic anhydrase or dihydropteroate synthase .

Pharmacokinetic Considerations

However, this group’s rigidity could limit membrane permeability relative to flexible alkyl chains .

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.